molecular formula C6H10F2N4 B1476482 1-(2-Azidoethyl)-3,3-difluoropyrrolidine CAS No. 1936417-95-6

1-(2-Azidoethyl)-3,3-difluoropyrrolidine

Cat. No.: B1476482
CAS No.: 1936417-95-6
M. Wt: 176.17 g/mol
InChI Key: ZUTWIEHDIYYTBD-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3,3-difluoropyrrolidine is a useful research compound. Its molecular formula is C6H10F2N4 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-3,3-difluoropyrrolidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its azide group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These interactions are crucial for the synthesis of complex molecules and the modification of biomolecules. The azide group of this compound can form stable triazole linkages with alkyne-containing molecules, facilitating the creation of bioconjugates and other functionalized compounds .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages through CuAAC reactions allows it to be used in the labeling and tracking of biomolecules within cells. This can lead to changes in cell function, including alterations in signaling pathways and gene expression patterns . Additionally, the compound’s interactions with cellular proteins and enzymes can impact cellular metabolism, potentially leading to changes in metabolic flux and the levels of specific metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to participate in CuAAC reactions, forming stable triazole linkages with alkyne-containing molecules. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition of the azide and alkyne groups. The resulting triazole linkage is highly stable and can be used to modify biomolecules, such as proteins and nucleic acids. This modification can lead to changes in the activity and function of the modified biomolecules, including enzyme inhibition or activation and alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when using it in biochemical experiments. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive species . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with low doses leading to minimal changes in cellular function and higher doses resulting in more significant effects. Toxic or adverse effects have been observed at high doses, including changes in organ function and overall health . It is important to carefully control the dosage when using this compound in animal studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving azide reduction and triazole formation, leading to the production of stable metabolites . These metabolic pathways can affect the overall metabolic flux and the levels of specific metabolites within cells, potentially leading to changes in cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, with potential implications for its use in biochemical experiments and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the endoplasmic reticulum, mitochondria, and nucleus can influence its interactions with biomolecules and its overall effects on cellular function.

Properties

IUPAC Name

1-(2-azidoethyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N4/c7-6(8)1-3-12(5-6)4-2-10-11-9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTWIEHDIYYTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.